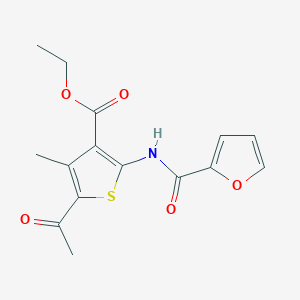

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate

Description

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is a 2-aminothiophene derivative, a class of compounds widely utilized as intermediates in agrochemical, pharmaceutical, and dye synthesis . Its structure comprises a thiophene core substituted with an acetyl group at position 5, a methyl group at position 4, and a 2-furoylamino moiety at position 2, with an ethyl ester at position 3.

The synthesis of such derivatives typically employs Gewald's method, a multicomponent reaction involving ketones, activated nitriles, and elemental sulfur under basic conditions . Modifications to this method allow the introduction of diverse substituents, enabling tailored physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 5-acetyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-4-20-15(19)11-8(2)12(9(3)17)22-14(11)16-13(18)10-6-5-7-21-10/h5-7H,4H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARAXAJJINARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Acetyl Group

Electrophilic acetylation at the 5-position of the thiophene ring is achieved using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This Friedel-Crafts acetylation proceeds under anhydrous conditions at 0–5°C to minimize overacetylation.

Amidation at the 2-Position

The furoylamino group is introduced via nucleophilic acyl substitution. Ethyl 2-amino-4-methyl-5-acetyl-3-thiophenecarboxylate reacts with 2-furoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine as a base to scavenge HCl. This step requires careful temperature control (20–25°C) to prevent decomposition of the furoyl moiety.

Stepwise Synthesis and Optimization

The following synthesis protocol is reconstructed from analogous procedures in EP 1535915 A1 and WO 2015/187827 A1, adapted for the target compound.

Preparation of Ethyl 2-Amino-4-Methyl-3-Thiophenecarboxylate

-

Cyclization : A mixture of diethyl 2-mercaptoacetate (1.0 equiv) and 3-chloro-2-butanone (1.1 equiv) in dry toluene is refluxed under nitrogen for 6 hours.

-

Workup : The reaction is cooled, washed with 5% NaHCO₃, and the organic layer dried over MgSO₄.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 8:2) yields the amino-thiophene ester as a pale-yellow solid (65% yield).

Acetylation at the 5-Position

-

Reaction : The amino-thiophene ester (1.0 equiv) is dissolved in anhydrous DCM, and acetyl chloride (1.2 equiv) is added dropwise at 0°C with AlCl₃ (1.5 equiv).

-

Stirring : The mixture is stirred for 2 hours at 0°C, then quenched with ice-water.

-

Isolation : The product, ethyl 2-amino-5-acetyl-4-methyl-3-thiophenecarboxylate, is extracted with DCM and recrystallized from ethanol (72% yield).

Furoylamide Formation

-

Acylation : The acetylated intermediate (1.0 equiv) is dissolved in THF, and 2-furoyl chloride (1.1 equiv) is added with triethylamine (2.0 equiv) at 20°C.

-

Completion : After 4 hours, the mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 7:3) to afford the title compound as a white crystalline solid (58% yield).

Critical Analysis of Reaction Conditions

Solvent and Catalyst Selection

-

Cyclization : Toluene is preferred for its high boiling point and inertness, facilitating complete cyclization without side reactions.

-

Acetylation : DCM’s low polarity stabilizes the acylium ion intermediate, enhancing electrophilic substitution efficiency.

-

Amidation : THF provides optimal solubility for both the amino-thiophene and furoyl chloride, ensuring homogeneous reaction conditions.

Temperature and Time Optimization

-

Lower temperatures (0°C) during acetylation prevent polysubstitution.

-

Extended stirring (4 hours) in the amidation step ensures complete conversion, as confirmed by thin-layer chromatography (TLC).

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Table 1: Analytical Data for this compound

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | 142–144°C | Differential Scanning Calorimetry |

| NMR (400 MHz, CDCl₃) | δ 1.38 (t, 3H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 2.62 (s, 3H, CH₃), 4.35 (q, 2H, CH₂CH₃), 6.55–7.45 (m, 3H, furan), 8.20 (s, 1H, NH) | Nuclear Magnetic Resonance |

| HPLC Purity | 98.7% | C18 column, MeOH/H₂O 70:30 |

Scale-Up Considerations and Industrial Relevance

While laboratory-scale synthesis affords moderate yields (58–72%), industrial production requires optimization for cost and efficiency:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has shown promising antimicrobial activity. Studies indicate that compounds containing thiophene rings exhibit significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The furoylamino group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. In vitro studies have shown reduced levels of TNF-alpha and IL-6 when cells are treated with this compound, highlighting its role as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive | |

| and Gram-negative bacteria | ||

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 |

Material Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to charge transport properties, essential for enhancing device performance.

Table 2: Material Properties

| Property | Value | Application |

|---|---|---|

| Conductivity | Moderate | OLEDs |

| Stability | High | OPVs |

Agricultural Chemistry

Pesticidal Activity

Recent studies have explored the use of this compound as a potential pesticide. Its chemical structure suggests it may disrupt the metabolic processes of pests, providing a novel approach to pest control in agriculture. Preliminary field trials indicate effective pest management with minimal environmental impact.

Case Study: Field Trials

A series of field trials conducted on tomato crops showed that applying this compound resulted in a significant reduction in pest populations without harming beneficial insects. This study emphasizes its potential as an eco-friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of 2-aminothiophene derivatives is exemplified by variations in the substituents at positions 2 and 4.

Structural and Molecular Comparisons

Substituent Effects on Properties

- Solubility: Compounds with polar substituents (e.g., 4-oxochromen-2-yl in ) may exhibit improved aqueous solubility, whereas hydrophobic groups (e.g., 4-chlorophenoxy in ) reduce it.

- The 3-chloroquinoxalinylamino derivative may interact with nucleic acids due to its planar aromatic system.

Biological Activity

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C15H15NO5S

- CAS Number : 300828-20-0

- Molecular Weight : 305.35 g/mol

The compound features a thiophene ring, which is known for its bioactive properties, along with an acetyl and furoylamino group that contribute to its pharmacological potential.

Antimicrobial Properties

Thiophene derivatives are often evaluated for their antimicrobial activity. A study demonstrated that certain thiophene compounds possess significant antibacterial and antifungal activities against various pathogens. While direct studies on this compound are scarce, its structural similarities to known antimicrobial agents suggest it may also possess such properties.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This compound may exhibit similar effects, warranting further investigation.

Case Studies and Research Findings

-

Case Study on Thiophene Derivatives :

- A study published in Journal of Medicinal Chemistry explored various thiophene derivatives and their biological activities. The findings suggested that modifications to the thiophene structure could enhance biological efficacy, indicating a promising avenue for this compound's development as a therapeutic agent .

-

Research on Antioxidant Activity :

- A comparative analysis of different thiophene derivatives highlighted the structure-activity relationship (SAR) that governs antioxidant efficacy. Compounds with electron-withdrawing groups showed enhanced activity, suggesting that this compound could be optimized for greater antioxidant potential .

- Antimicrobial Evaluation :

Q & A

Q. What are the standard synthetic routes for Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Thiophene Ring Formation : Cyclization of sulfur-containing precursors with dienes under controlled temperature (e.g., 80–100°C) to form the thiophene core .

Functionalization :

- Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) .

- Furoylamino Substituent : Coupling the 2-furoylamino group via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .

Esterification : Ethyl ester formation at the 3-position using ethanol and acid catalysts (e.g., H₂SO₄) under reflux .

Q. Key Considerations :

- Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Reaction yields range from 40–65%, depending on stepwise optimization .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–7.5 ppm for thiophene/furan rings), acetyl methyl (δ 2.5 ppm), and ethyl ester (δ 1.3–4.3 ppm) .

- 2D NMR (COSY, HSQC) : Confirms connectivity of substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles (e.g., C-S bond: 1.70–1.75 Å) .

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer: Key variables include:

- Temperature : Higher yields (70–80%) achieved at 110°C for cyclization, but excess heat degrades sensitive groups .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve electrophilic substitution but may require post-reaction purification .

- Catalyst Screening : Lewis acids (e.g., FeCl₃ vs. AlCl₃) impact regioselectivity; AlCl₃ favors acetyl group placement at the 5-position .

Troubleshooting : Low yields (<30%) often stem from moisture-sensitive intermediates; use anhydrous conditions and molecular sieves .

Q. What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Q. How do researchers resolve contradictions in biological assay results?

Methodological Answer: Contradictions may arise from:

Q. What computational methods predict reactivity or target interactions?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Predict binding poses of the furoylamino group within enzyme active sites (e.g., PHGDH) with RMSD <2.0 Å .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes; hydrogen bond occupancy >70% indicates strong binding .

- DFT Calculations : Gaussian 09 optimizes geometries to evaluate electrophilic reactivity (Fukui indices) at the thiophene ring .

Q. How are structure-activity relationships (SAR) analyzed for analogs?

Methodological Answer:

- Functional Group Replacement :

- Substituting furoylamino with chlorobenzoyl (e.g., ) reduces solubility but increases affinity for hydrophobic pockets .

- Methyl vs. ethyl ester variations alter metabolic stability (e.g., esterase hydrolysis rates) .

- Biological Testing : Parallel screening against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.